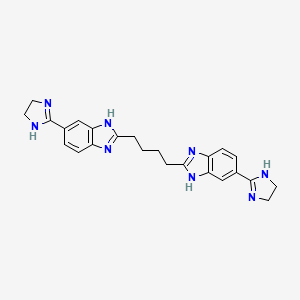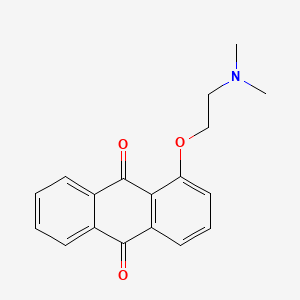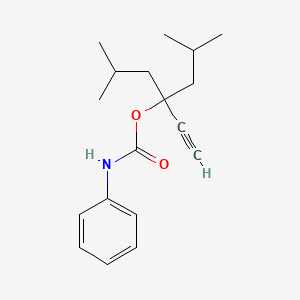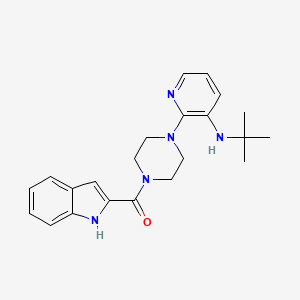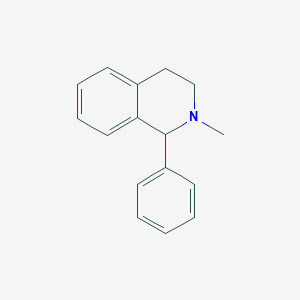
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is a fascinating organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline typically involves the Pictet-Spengler reaction, a well-known method for constructing isoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality isoquinoline derivatives.
化学反応の分析
Types of Reactions: 2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinoline derivatives.
Reduction: Reduction typically results in the formation of dihydroisoquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of isoquinoline derivatives in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, isoquinoline derivatives may inhibit enzymes or bind to receptors, leading to biological responses.
Molecular Targets and Pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes involved in disease processes.
Receptor Binding: These compounds may bind to receptors, modulating cellular signaling pathways.
類似化合物との比較
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is unique among isoquinoline derivatives due to its specific structural features. Similar compounds include:
Quinoline: A closely related heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound from which derivatives are formed.
Benzoisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
7149-64-6 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChIキー |
MKANNBGMJZQSFY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


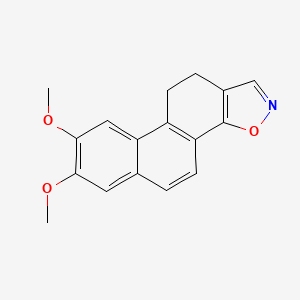
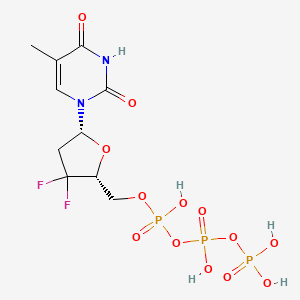
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
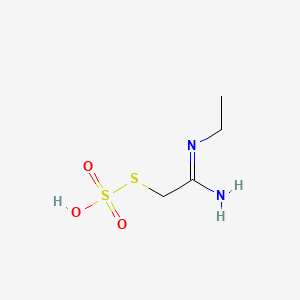
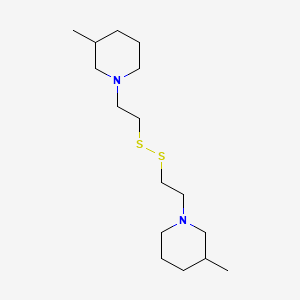
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
